molecular formula C11H23NO B14272393 Hexanamide, 2-ethyl-N-propyl- CAS No. 128666-07-9

Hexanamide, 2-ethyl-N-propyl-

Cat. No.: B14272393
CAS No.: 128666-07-9
M. Wt: 185.31 g/mol
InChI Key: QYMBGKVCPIIRAL-UHFFFAOYSA-N
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Description

Hexanamide, 2-ethyl-N-propyl- is an organic compound belonging to the amide class. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound has the molecular formula C9H19NO and a molecular weight of 157.2533 g/mol . It is characterized by the presence of an amide functional group, which imparts unique chemical and physical properties.

Preparation Methods

Hexanamide, 2-ethyl-N-propyl- can be synthesized through various methods. One common synthetic route involves the reaction of hexanoic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Hexanamide, 2-ethyl-N-propyl- undergoes several types of chemical reactions, including:

    Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids under specific conditions.

    Reduction: Reduction of amides typically yields amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

    Substitution: Amides can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by another nucleophile.

Scientific Research Applications

Hexanamide, 2-ethyl-N-propyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanamide, 2-ethyl-N-propyl- involves its interaction with specific molecular targets. Amides can form hydrogen bonds and interact with enzymes, affecting their activity. For example, docking studies have shown that certain amides can inhibit enzymes like glucose dehydrogenase, impacting metabolic pathways . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Properties

CAS No.

128666-07-9

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-ethyl-N-propylhexanamide

InChI

InChI=1S/C11H23NO/c1-4-7-8-10(6-3)11(13)12-9-5-2/h10H,4-9H2,1-3H3,(H,12,13)

InChI Key

QYMBGKVCPIIRAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCCC

Origin of Product

United States

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